Jujuboside-A

Description

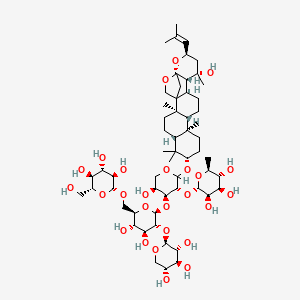

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol has been reported in Ziziphus jujuba, Ziziphus jujuba var. spinosa, and Ziziphus lotus with data available.

Properties

CAS No. |

55466-04-1 |

|---|---|

Molecular Formula |

C58H94O26 |

Molecular Weight |

1207.3 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45+,46+,47-,48+,49-,50-,51?,52-,54-,55+,56-,57?,58-/m0/s1 |

InChI Key |

KVKRFLVYJLIZFD-LQRLABOESA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@@]4(C5CCC6C7[C@@](CC(O[C@@]78C[C@]6([C@@]5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Appearance |

Solid powder |

melting_point |

223 - 225 °C |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jujuboside A; |

Origin of Product |

United States |

Foundational & Exploratory

Jujuboside-A: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jujuboside-A, a prominent triterpenoid (B12794562) saponin (B1150181), has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the realms of sedation, hypnosis, and neuroprotection. A thorough understanding of its natural origins, concentration in various plant tissues, and the methodologies for its extraction and quantification is paramount for advancing research and development. This technical guide provides an in-depth overview of the primary natural source of this compound, its occurrence in different parts of the plant, detailed experimental protocols for its isolation and analysis, and a visualization of its known signaling pathways.

Natural Source and Occurrence

The principal and most commercially significant source of this compound is the seed of the sour jujube tree, scientifically known as Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H.F. Chow.[1][2][3][4] In traditional Chinese medicine, these seeds are referred to as Semen Ziziphi Spinosae. While the seeds are the primary reservoir, this compound has also been identified and quantified in other parts of the plant, notably the leaves.[5]

Quantitative Analysis of this compound in Ziziphus jujuba var. spinosa

The concentration of this compound can vary depending on the specific germplasm, geographical location, and the part of the plant being analyzed. The following table summarizes the quantitative data on this compound content from various studies.

| Plant Part | Species/Variety | Concentration of this compound (mg/g) | Reference |

| Seed (Semen Ziziphi Spinosae) | Ziziphus jujuba var. spinosa | 0.42 | [2] |

| Seed (Semen Ziziphi Spinosae) | Ziziphus jujuba var. spinosa | 0.52 - 4.41 | [6] |

| Seed (Semen Ziziphi Spinosae) | Ziziphus jujuba var. spinosa | ~0.4 (for Jujuboside A and B combined) | [4] |

| Leaf | Ziziphus jujuba var. spinosa | 0.3820 - 1.0655 | [5] |

Experimental Protocols

The extraction and quantification of this compound necessitate precise and validated methodologies. The following sections detail the common experimental protocols employed in the scientific literature.

Extraction of this compound

Ultrasonic-assisted extraction (UAE) is a widely used technique for the efficient extraction of this compound from plant material.[7][8]

Objective: To extract this compound from the dried seeds of Ziziphus jujuba var. spinosa.

Materials and Equipment:

-

Dried seeds of Ziziphus jujuba var. spinosa, powdered

-

Ethanol (B145695) (70%)

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Sample Preparation: The dried seeds are pulverized into a fine powder to increase the surface area for extraction.

-

Extraction:

-

A known quantity of the powdered seed material is mixed with 70% ethanol in a flask. A solid-to-liquid ratio of 1:10 (g/mL) is commonly used.

-

The flask is placed in an ultrasonic bath.

-

Ultrasonication is carried out at a frequency of 40 kHz and a power of 100 W for a duration of 30 minutes. The temperature is maintained at 60°C.

-

-

Filtration and Concentration:

-

The extract is filtered to remove solid plant material.

-

The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Final Product: The concentrated extract, rich in this compound, is then ready for purification or direct quantification.

Quantification of this compound by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a robust method for the quantification of this compound, which lacks a strong chromophore for UV detection.[9][10]

Objective: To quantify the concentration of this compound in an extract.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 series or equivalent

-

Detector: Alltech 3300 ELSD or equivalent

-

Column: YoungJinBioChrom Aegispak C18-L (250 mm × 4.6 mm, 5 µm)[10]

-

Mobile Phase:

-

A: Methanol (B129727) with 0.1% formic acid

-

B: Water with 0.1% formic acid

-

-

Gradient Elution:

-

0-20 min: 60-80% A

-

20-30 min: 80-100% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

ELSD Drift Tube Temperature: 100°C

-

Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

Procedure:

-

Standard Preparation: A stock solution of pure this compound is prepared in methanol. A series of dilutions are made to create calibration standards of known concentrations.

-

Sample Preparation: The dried extract is accurately weighed and dissolved in methanol to a known volume. The solution is filtered through a 0.45 µm syringe filter before injection.

-

Analysis:

-

The calibration standards are injected into the HPLC system to construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

-

The prepared sample solution is then injected.

-

The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard.

-

-

Quantification: The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.

Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate two of the key pathways influenced by this compound.

Caption: this compound modulation of the GABA A receptor signaling pathway.

Caption: Activation of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural source, occurrence, and analytical methodologies for this compound, a saponin of significant pharmacological interest. The seeds of Ziziphus jujuba var. spinosa remain the most potent natural source of this compound. The detailed protocols for extraction and quantification using UAE and HPLC-ELSD, respectively, serve as a valuable resource for researchers. Furthermore, the visualization of its interaction with the GABAergic and PI3K/Akt/mTOR signaling pathways offers insights into its mechanisms of action. Continued research into the optimization of extraction and purification techniques, as well as further elucidation of its pharmacological properties, will be crucial for the development of new therapeutic agents derived from this natural product.

References

- 1. Analysis of six bioactive components in Semen Ziziphi Spinosae by UPLC-ELSD and UPLC-Q/TOF-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou Seed Ameliorates Insomnia in Rats by Regulating Metabolomics and Intestinal Flora Composition [frontiersin.org]

- 3. phcog.com [phcog.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Components in Ziziphi Spinosae Semen Before and After Processing Based on Targeted and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method of Ultrasonic Extraction of Total Jujuboside from Ziziphus jujuba Mill in Mice Test [spkx.net.cn]

- 8. Sour Jujube (Ziziphus jujuba var. spinosa): A Bibliometric Review of Its Bioactive Profile, Health Benefits and Trends in Food and Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Quality analysis of Ziziphi Spinosae Semen extracts based on high performance liquid chromatography quantitative fingerprint and ultra-high performance liquid chromatography-tandem mass spectrometry quantification] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Multifaceted Mechanism of Action of Jujuboside-A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujuboside-A (JuA), a major saponin (B1150181) extracted from the seeds of Ziziphus jujuba, has long been utilized in traditional medicine for its sedative and anxiolytic properties. Modern pharmacological research is progressively unraveling the intricate molecular mechanisms that underpin its diverse biological effects. This technical guide provides a comprehensive overview of the current understanding of JuA's mechanism of action, with a focus on its interactions with neurotransmitter systems and modulation of key intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its pharmacological effects through a multi-target approach, influencing several critical neuronal and cellular processes. The primary mechanisms can be broadly categorized into modulation of neurotransmitter systems, regulation of intracellular signaling cascades, and antioxidant and anti-inflammatory effects.

Modulation of Neurotransmitter Systems

JuA significantly impacts the balance between excitatory and inhibitory neurotransmission, primarily through its effects on the glutamatergic and GABAergic systems.

1.1. Attenuation of Glutamatergic Excitatory Neurotransmission

JuA demonstrates a clear inhibitory effect on the glutamate-mediated excitatory signal pathway in the hippocampus.[1][2] This is achieved through at least two distinct mechanisms:

-

Inhibition of Glutamate (B1630785) Release: In vivo studies using microdialysis coupled with high-performance liquid chromatography (HPLC) have shown that a high dose of JuA (0.1 g/L) significantly blocks penicillin-induced glutamate release in the hippocampus.[1]

-

Suppression of Postsynaptic Calcium Influx: JuA effectively inhibits the increase in intracellular calcium concentration ([Ca2+]i) induced by glutamate in cultured hippocampal neurons.[1] This effect is likely mediated through an anti-calmodulin (CaM) action, as the CaM antagonist trifluoperazine (B1681574) (TFP) exhibits a similar inhibitory effect.[1][3] By attenuating the postsynaptic calcium response to glutamate, JuA dampens neuronal excitability.

1.2. Potentiation of GABAergic Inhibitory Neurotransmission

JuA enhances the function of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Its effects on the GABAergic system are multifaceted:

-

Modulation of GABA-A Receptor Subunit Expression: JuA has been shown to alter the gene expression of GABA-A receptor subunits in hippocampal neurons in a dose- and time-dependent manner.[4][5] Low concentrations (41 µM or ~0.05 g/L) of JuA lead to a significant increase in the mRNA levels of α1, α5, and β2 subunits.[4][5] Conversely, higher concentrations (82 µM or ~0.1 g/L) can lead to a decrease in the expression of certain subunits over time.[4][5] This differential regulation of GABA-A receptor composition may contribute to the nuanced sedative and anxiolytic effects of JuA.

-

Regulation of GABA/Glutamate Balance: In models of tic disorder, JuA has been observed to reduce striatal glutamate levels while increasing GABA levels, suggesting a role in restoring neurotransmitter homeostasis.[6] This effect may be partly due to the upregulation of the glutamate transporters GLT-1 and GLAST.[6]

Regulation of Intracellular Signaling Pathways

JuA's influence extends beyond the synapse to modulate several key intracellular signaling cascades involved in cell survival, apoptosis, inflammation, and neuroplasticity.

2.1. PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. JuA has been shown to activate this pathway, thereby exerting protective effects in various cell types. In H9C2 cardiomyocytes, JuA pretreatment was found to accelerate the phosphorylation of PI3K, Akt, and mTOR, protecting the cells from isoproterenol-induced injury.[7][8][9]

2.2. MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including stress responses and apoptosis. JuA has been demonstrated to modulate the MAPK pathway, specifically the p38 and ERK1/2 signaling cascades. In a rat model of traumatic epilepsy, JuA was found to reduce the increased expression of phosphorylated p38 (p-p38) and phosphorylated ERK1/2 (p-ERK1/2), suggesting an anti-inflammatory and neuroprotective role.

2.3. Shh Signaling Pathway

The Sonic hedgehog (Shh) signaling pathway plays a critical role in the development and plasticity of the nervous system. Recent studies have indicated that JuA can alleviate depression-like behaviors by regulating calcium homeostasis and structural plasticity in immature neurons via the Shh signaling pathway.

2.4. Nrf2/HO-1 Pathway

JuA exhibits significant antioxidant effects, in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This pathway is a key cellular defense mechanism against oxidative stress.

2.5. PPAR-α Signaling Pathway

Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor involved in the regulation of lipid metabolism and inflammation. JuA has been shown to inhibit the PPAR-α signaling pathway, which may contribute to its anti-inflammatory effects.

Antioxidant and Anti-inflammatory Effects

Chronic inflammation and oxidative stress are implicated in the pathophysiology of numerous neurological and cardiovascular disorders. JuA has demonstrated potent antioxidant and anti-inflammatory properties. Its antioxidant effects are, as mentioned, mediated in part by the Nrf2/HO-1 pathway. The anti-inflammatory actions of JuA are linked to the inhibition of pro-inflammatory signaling pathways such as PPAR-α and MAPK.

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental studies on this compound.

Table 1: Effects of this compound on Neurotransmitter Systems

| Parameter | Experimental Model | JuA Concentration | Effect | Reference |

| Glutamate Release | Penicillin-induced in rat hippocampus (in vivo) | 0.1 g/L | Significant blockade of release (p < 0.05) | [1] |

| Intracellular Ca2+ Increase | Glutamate-stimulated cultured hippocampal neurons | 0.05 g/L and 0.1 g/L | Significant inhibition | [1] |

| GABA-A Receptor α1 mRNA | Cultured rat hippocampal neurons | 41 µM (~0.05 g/L) | Significant increase (24h and 72h) | [4][5] |

| GABA-A Receptor α5 mRNA | Cultured rat hippocampal neurons | 41 µM (~0.05 g/L) | Significant increase (24h and 72h) | [4][5] |

| GABA-A Receptor β2 mRNA | Cultured rat hippocampal neurons | 41 µM (~0.05 g/L) | Significant increase (24h and 72h) | [4][5] |

| GABA-A Receptor α1 mRNA | Cultured rat hippocampal neurons | 82 µM (~0.1 g/L) | Significant increase (24h), decrease (72h) | [4][5] |

| GABA-A Receptor β2 mRNA | Cultured rat hippocampal neurons | 82 µM (~0.1 g/L) | Significant decrease (24h and 72h) | [4][5] |

Table 2: Effects of this compound on Intracellular Signaling Pathways

| Pathway | Target Protein | Experimental Model | JuA Concentration | Effect | Reference |

| PI3K/Akt/mTOR | p-PI3K, p-Akt, p-mTOR | Isoproterenol-induced H9C2 cells | 5, 10, 20 µM | Increased phosphorylation | [7][8][9] |

| MAPK | p-p38, p-ERK1/2 | FeCl3-induced epileptic rat model | 0.02 mg/kg (ICV) | Reduced expression | |

| Shh | Shh, Gli1, Gli2 | CUMS-induced depressed rats | 12.5, 25, 50 mg/kg (oral) | Upregulated expression |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

In Vivo Microdialysis and HPLC for Glutamate Measurement

-

Animal Model: Male Sprague-Dawley rats.

-

Microdialysis Probe Implantation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the hippocampus.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of penicillin sodium (to induce glutamate release) with or without JuA.

-

HPLC Analysis: The concentration of glutamate in the dialysate is determined by high-performance liquid chromatography with fluorescence detection after derivatization with o-phthaldialdehyde (OPA).[1][6]

Intracellular Calcium Imaging

-

Cell Culture: Primary hippocampal neurons are cultured on glass coverslips.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM.

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped with a fluorescence imaging system.

-

Stimulation: Cells are perfused with a solution containing glutamate to induce an increase in intracellular calcium. The effect of JuA is assessed by pre-incubating or co-perfusing the cells with JuA.

-

Data Analysis: The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.[1]

RT-PCR for GABA-A Receptor Subunit mRNA Expression

-

Cell Culture and Treatment: Cultured hippocampal neurons are treated with different concentrations of JuA or vehicle for specific durations (e.g., 24h, 72h).

-

RNA Extraction: Total RNA is extracted from the neurons using a suitable RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using specific primers for the GABA-A receptor subunits of interest (e.g., α1, α5, β2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized. The intensity of the bands is quantified to determine the relative mRNA expression levels.[4][5]

Western Blotting for Signaling Proteins

-

Cell/Tissue Lysis: Cells or tissue samples are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p38, p38) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.[7][8][9]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's inhibition of the glutamatergic pathway.

Caption: Dose-dependent modulation of GABA-A receptor expression by this compound.

Caption: Activation of the PI3K/Akt/mTOR survival pathway by this compound.

Caption: General experimental workflow for Western Blot analysis.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action that contributes to its wide range of pharmacological effects. Its ability to concurrently dampen excitatory glutamatergic neurotransmission and enhance inhibitory GABAergic signaling provides a strong basis for its sedative, anxiolytic, and anticonvulsant properties. Furthermore, the modulation of key intracellular signaling pathways, including PI3K/Akt/mTOR, MAPK, and Shh, highlights its potential for neuroprotection, cardioprotection, and the treatment of mood disorders. The antioxidant and anti-inflammatory activities of JuA further underscore its therapeutic potential in a variety of disease contexts. A thorough understanding of these intricate mechanisms is paramount for the rational design and development of novel therapeutics derived from this promising natural compound. Future research should continue to explore the downstream targets of these pathways and further elucidate the synergistic interactions between JuA's various mechanisms of action.

References

- 1. Inhibitory effect of jujuboside A on glutamate-mediated excitatory signal pathway in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of jujuboside A on EEG and hippocampal glutamate in hyperactive rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iajpr.com [iajpr.com]

- 4. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of GABA stimulation on GABAA receptor subunit protein and mRNA expression in rat cultured cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulatory Effects of Jujuboside A on Amino Acid Neurotransmitter Profiles in Tic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Unveiling the Therapeutic Potential of Jujuboside-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Jujuboside-A (JuA), a major triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Ziziphus jujuba, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for its sedative and anxiolytic properties, modern research is now elucidating the molecular mechanisms underlying its therapeutic effects, revealing a promising candidate for the development of novel treatments for a range of disorders. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological effects, primarily centered on the central nervous system, but also extending to cardioprotective and anti-inflammatory activities. Its key properties include sedative-hypnotic, anxiolytic, neuroprotective, and anti-inflammatory effects.

Sedative-Hypnotic and Anxiolytic Effects

The traditional use of this compound for insomnia and anxiety is supported by modern pharmacological studies. Its sedative and hypnotic effects are primarily attributed to its modulation of the GABAergic system.[1] this compound has been shown to increase the expression of GABA(A) receptor subunits, thereby enhancing GABAergic inhibition in the central nervous system.[2] This leads to a reduction in neuronal excitability, promoting sleep and reducing anxiety. Furthermore, JuA has been observed to significantly decrease spontaneous activity in animal models. While the sedative properties are well-documented, some studies suggest that its metabolite, jujuboside B, may also play a significant role in these effects.[3][4]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various experimental models of neurodegenerative diseases and neuronal injury. It has been shown to ameliorate cognitive deficits in models of Alzheimer's disease by reducing the levels of Aβ 1-42 in the hippocampus and inhibiting acetylcholinesterase (AChE) activity.[5] In models of Parkinson's disease, this compound protects neuronal cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by rebalancing the redox system and modulating the PI3K/AKT apoptotic signaling cascade.[6][7] Its neuroprotective effects are also linked to its ability to inhibit glutamate-mediated excitotoxicity.[8][9] By blocking the glutamate-induced increase in intracellular calcium, JuA prevents neuronal damage.[8][9]

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of this compound contribute significantly to its overall therapeutic profile.[10] It has been shown to exert these effects in various tissues, including the brain and heart.[5][10] These properties are crucial for its neuroprotective and cardioprotective activities, as inflammation and oxidative stress are key pathological features of many diseases.

Cardioprotective Effects

Emerging evidence highlights the cardioprotective potential of this compound. It has been shown to protect cardiomyocytes from isoproterenol-induced injury by activating the PI3K/Akt/mTOR signaling pathway.[10][11] This pathway is crucial for cell survival and proliferation, and its activation by JuA helps to mitigate cellular damage.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the pharmacological effects of this compound.

Table 1: In Vivo Neuroprotective and Behavioral Effects of this compound

| Animal Model | Dosage and Administration | Key Findings | Reference |

| Aβ 1-42-induced dementia mouse model | 0.02 and 0.2 mg/kg (intracerebroventricular injection) | Significantly mitigated learning and memory impairment; reduced Aβ 1-42 levels in the hippocampus; inhibited AChE activity. | [5] |

| Diabetic Sprague Dawley rat | 20 mg/kg (daily administration for 8 weeks) | Reduced blood glucose and markers of kidney dysfunction; decreased oxidative stress and apoptosis in the kidney. | [12] |

| Tic disorder rat model | Not specified | Reduced glutamate (B1630785) and increased GABA levels in the caudate putamen. | [13] |

| Chronic sleep deprivation mouse model | Not specified | Shortened sleep latency and prolonged sleep duration. | [1] |

Table 2: In Vitro Effects of this compound

| Cell Line | Concentration Range | Key Findings | Reference |

| H9C2 cardiomyocytes | 5, 10, 20, 50, 100 μM | No cytotoxic effect up to 100 μM; protected against isoproterenol-induced injury at 5, 10, and 20 μM. | [10][14] |

| SH-SY5Y and SK-N-SH neuronal cells | 4, 8, 16 μM | Rescued 6-OHDA-induced loss of cell viability and apoptosis. | [6] |

| Rat hippocampal neurons | 41 μM and 82 μM | Modulated the expression of GABA(A) receptor subunit mRNAs. | [2] |

| Cultured hippocampal neurons | 0.05 and 0.1 g/L | Significantly inhibited glutamate-induced intracellular Ca2+ increase. | [8] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Animal Model | Reference |

| Bioavailability (oral) | 1.32% | Rats | [3][4][15] |

| t1/2 (elimination half-life) | 1.35 h - 2.55 h | Rats | [15] |

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated by its interaction with multiple signaling pathways. The following diagrams illustrate some of the key pathways involved.

Figure 1: this compound activates the PI3K/Akt/mTOR pathway.

Figure 2: this compound inhibits glutamate-mediated excitotoxicity.

Figure 3: this compound regulates apoptosis-related proteins.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the pharmacological properties of this compound, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity and Cardioprotection Assay

-

Cell Line: H9C2 rat cardiomyocytes.[10]

-

Cytotoxicity Assessment (MTT Assay):

-

Seed H9C2 cells in 96-well plates.[16]

-

Treat cells with various concentrations of this compound (e.g., 5, 10, 20, 50, 100 μM) for 24 hours.[14]

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Cardioprotection Assessment:

-

Pre-treat H9C2 cells with this compound (e.g., 5, 10, 20 μM) for 3 hours.[14]

-

Induce injury by adding isoproterenol (B85558) (ISO, 100 μM) and incubating for 6 hours.[10][14]

-

Assess cell viability using the MTT assay as described above.[10]

-

-

Western Blot Analysis:

-

Lyse the treated cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., PI3K, Akt, mTOR, LC3-II/I).[10][11]

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Figure 4: Experimental workflow for in vitro cardioprotection studies.

In Vivo Neuroprotection Assessment in an Alzheimer's Disease Model

-

Animal Model: Mice.[5]

-

Induction of Dementia: Intracerebroventricular (ICV) injection of Aβ 1-42.[5]

-

Treatment: ICV injection of this compound (0.02 and 0.2 mg/kg) for five consecutive days.[5]

-

Behavioral Tests:

-

Y-maze test: To assess short-term spatial working memory.

-

Active avoidance test: To evaluate learning and memory.

-

Morris water maze: To assess spatial learning and memory.[5]

-

-

Biochemical Analysis:

-

Sacrifice the animals and collect the hippocampus and cerebral cortex.

-

Measure the levels of Aβ 1-42, acetylcholinesterase (AChE) activity, and malondialdehyde (MDA) levels in the brain tissue homogenates.[5]

-

-

Histopathological Analysis:

-

Perfuse the brains and fix in formalin.

-

Embed in paraffin (B1166041) and section the hippocampus.

-

Stain with Hematoxylin and Eosin (H&E) to observe neuronal morphology.[5]

-

Figure 5: Experimental workflow for in vivo neuroprotection studies.

Conclusion

This compound is a multifaceted pharmacological agent with a well-established profile of sedative-hypnotic, anxiolytic, and neuroprotective effects. Its mechanisms of action are complex, involving the modulation of key neurotransmitter systems and intracellular signaling pathways that are critical for neuronal survival and function. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for a variety of neurological and cardiovascular disorders. Its low oral bioavailability, however, presents a challenge that needs to be addressed in future drug development efforts, potentially through the exploration of novel drug delivery systems or the use of its more readily absorbed metabolites. The continued investigation of this promising natural compound holds significant potential for advancing the treatment of complex diseases.

References

- 1. Jujuboside A in ameliorating insomnia in mice via GABAergic modulation of the PVT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gastrointestinal Absorption and Metabolic Dynamics of Jujuboside A, A Saponin Derived from the Seed of Ziziphus jujuba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jujuboside A, a neuroprotective agent from semen Ziziphi Spinosae ameliorates behavioral disorders of the dementia mouse model induced by Aβ 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protective Effects of Jujubosides on 6-OHDA-Induced Neurotoxicity in SH-SY5Y and SK-N-SH Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. Inhibitory effect of jujuboside A on glutamate-mediated excitatory signal pathway in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. Jujuboside A ameliorates high fat diet and streptozotocin induced diabetic nephropathy via suppressing oxidative stress, apoptosis, and enhancing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulatory Effects of Jujuboside A on Amino Acid Neurotransmitter Profiles in Tic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Jujuboside B Inhibits the Proliferation and Migration of Non-Small Cell Lung Cancer H1299 Cells Through Inhibiting PI3K/Akt and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of Jujuboside A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujuboside A (JuA), a major triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Ziziphus jujuba, has garnered significant attention for its sedative, anxiolytic, and neuroprotective properties.[1][2] Understanding its bioavailability and pharmacokinetic profile is crucial for the development of JuA as a potential therapeutic agent. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Jujuboside A, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Pharmacokinetic Data

The oral bioavailability of Jujuboside A is notably low, which is a critical consideration for its therapeutic application.[3][4] This is primarily attributed to extensive metabolism in the gastrointestinal tract rather than poor absorption.[3][4] The key pharmacokinetic parameters of Jujuboside A in rats following intravenous and oral administration are summarized in the tables below.

| Pharmacokinetic Parameters of Jujuboside A in Rats (Intravenous Administration) | |

| Parameter | Value |

| Dose | 2.0 mg/kg |

| Cmax (Maximum Concentration) | Not Applicable (Bolus) |

| AUC0→10 (Area Under the Curve from 0 to 10 hours) | 2839.89 ± 255.34 ng·mL⁻¹·h[5] |

| AUC0→∞ (Area Under the Curve from 0 to infinity) | 3201.51 ± 282.87 ng·mL⁻¹·h[5] |

| t1/2 (Half-life) | 1.35 h[5] |

| Pharmacokinetic Parameters of Jujuboside A in Rats (Oral Administration) | |

| Parameter | Value |

| Dose | Not specified in provided abstracts |

| Cmax (Maximum Concentration) | Data not available in provided abstracts |

| Tmax (Time to Maximum Concentration) | Data not available in provided abstracts |

| AUC0→10 (Area Under the Curve from 0 to 10 hours) | 206.02 ± 13.33 ng·mL⁻¹·h[5] |

| AUC0→∞ (Area Under the Curve from 0 to infinity) | 211.13 ± 11.75 ng·mL⁻¹·h[5] |

| t1/2 (Half-life) | 2.55 h[5] |

| Oral Bioavailability | 1.32%[3][4] |

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of Jujuboside A, providing a reference for researchers aiming to replicate or build upon these findings.

Animal Studies

-

Animal Model: Sprague-Dawley rats are commonly used for pharmacokinetic studies of Jujuboside A.[3][6]

-

Housing and Acclimatization: Animals are typically housed in a controlled environment with a standard light/dark cycle and have free access to food and water. An acclimatization period is allowed before the commencement of the experiment.

-

Dosing:

-

Intravenous (IV) Administration: Jujuboside A, dissolved in a suitable vehicle like physiological saline, is administered as a bolus injection, often through the tail vein.[7] A typical dose used is 2.0 mg/kg.[7]

-

Oral (PO) Administration: For oral dosing, Jujuboside A is administered via oral gavage. The dosage for oral studies was not specified in the provided search results.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration from the tail vein or another appropriate site into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Jujuboside A in plasma.[6]

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): This is a common method for extracting Jujuboside A from the plasma matrix, which helps in removing interfering substances.[6]

-

-

Chromatographic Conditions:

-

Column: A C18 column is typically used for the separation of Jujuboside A.

-

Mobile Phase: The mobile phase composition is optimized to achieve good separation and peak shape.

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative ion electrospray ionization (ESI) is employed for the detection of Jujuboside A.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Jujuboside A and an internal standard.[6]

-

-

Method Validation: The analytical method is validated for linearity, precision, accuracy, recovery, and stability to ensure reliable and reproducible results.[6] The lower limit of quantification (LLOQ) for Jujuboside A in rat plasma has been reported to be 5 ng/mL.[6]

Metabolism of Jujuboside A

The low oral bioavailability of Jujuboside A is a direct consequence of its extensive metabolism, primarily in the stomach.[3][4] The acidic environment of the stomach plays a pivotal role in the hydrolysis of Jujuboside A into its primary metabolites: Jujuboside B (JuB) and jujubogenin.[3][4] These metabolites are believed to be the pharmacologically active compounds responsible for the observed sedative and anxiolytic effects.[3][8]

Caption: Metabolic pathway of Jujuboside A after oral administration.

Signaling Pathways

The pharmacological effects of Jujuboside A and its metabolites are mediated through the modulation of specific signaling pathways, primarily within the central nervous system.

GABAergic System Modulation

The sedative and anxiolytic effects of Jujuboside A are strongly linked to its interaction with the GABAergic system.[8][9] Both Jujuboside A and its metabolites, particularly Jujuboside B and jujubogenin, can modulate the expression and activation of γ-aminobutyric acid A (GABA(A)) receptors.[3][8] This modulation enhances the inhibitory neurotransmission mediated by GABA, leading to a calming effect on the central nervous system.

Caption: Jujuboside A's modulation of the GABA(A) receptor signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

Recent studies have also implicated the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway in the cellular effects of Jujuboside A, particularly in the context of cardioprotection.[3] Jujuboside A has been shown to protect cardiomyocytes from injury by activating this pathway.

Caption: Activation of the PI3K/Akt/mTOR pathway by Jujuboside A.

Conclusion

Jujuboside A exhibits a complex pharmacokinetic profile characterized by low oral bioavailability due to extensive first-pass metabolism in the stomach. Its metabolites, Jujuboside B and jujubogenin, are considered the primary active moieties that exert sedative and anxiolytic effects through the modulation of the GABAergic system. Furthermore, the involvement of the PI3K/Akt/mTOR pathway suggests broader therapeutic potential for Jujuboside A. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is essential for the rational design of future preclinical and clinical studies aimed at harnessing the therapeutic benefits of this promising natural compound. Further research is warranted to explore strategies to enhance the bioavailability of Jujuboside A and to fully elucidate the spectrum of its pharmacological activities.

References

- 1. Table 13, Summary Statistics of Pharmacokinetic Parameters in Study CT-001 - Clinical Review Report: Nitisinone (Nitisinone Tablets) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulatory Effects of Jujuboside A on Amino Acid Neurotransmitter Profiles in Tic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. An LC-MS/MS method for determination of jujuboside A in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method [frontiersin.org]

Early-stage research on Jujuboside-A for insomnia

An In-depth Technical Guide on the Early-Stage Research of Jujuboside-A for Insomnia

Introduction

This compound (JuA) is a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Ziziphus jujuba var. spinosa (Bunge) Hu ex H. F. Chow (ZSS), a plant with a long history in traditional Chinese medicine for treating insomnia and anxiety.[1] Modern pharmacological studies are increasingly validating these traditional uses, with a growing body of preclinical evidence suggesting the sedative and hypnotic properties of JuA. This technical guide provides a comprehensive overview of the early-stage research on this compound for insomnia, focusing on its mechanisms of action, preclinical efficacy, and the experimental protocols used in its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

The therapeutic effects of this compound in ameliorating insomnia are believed to be mediated through multiple signaling pathways, primarily involving the modulation of neurotransmitter systems and the maintenance of neuronal homeostasis.

1. GABAergic System Modulation: A significant body of evidence points to the interaction of this compound with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[2] JuA has been shown to enhance the activity of GABA-A receptors, promoting the inhibitory effects of GABA and leading to a sedative and calming effect.[2] Studies have demonstrated that JuA can upregulate the expression of GABA A and GABA B receptors.[1] Furthermore, JuA has been found to increase the levels of GABA in the brain, contributing to its hypnotic effects.[1] The therapeutic effects of JuA were abolished by a GABA inhibitor, confirming the dependency of its action on this system.[1]

2. Serotonergic System Modulation: In addition to the GABAergic system, this compound is also thought to influence the serotonergic system, which is deeply implicated in sleep regulation.[3] Some studies suggest that jujubosides can modulate serotonergic pathways, potentially by increasing serotonin (B10506) levels, which may contribute to their sleep-promoting properties.[2]

3. Glutamatergic System Modulation: this compound has been observed to suppress glutamate (B1630785) (Glu) levels, the primary excitatory neurotransmitter in the brain.[1] By restoring the balance between GABA and glutamate, JuA helps to reduce neuronal excitability, which is often elevated in states of insomnia.[1]

4. Mitochondrial Homeostasis: Recent research has shed light on a novel mechanism involving the maintenance of mitochondrial function.[4] this compound has been shown to improve insomnia by restoring mitochondrial intracellular oxidative phosphorylation and regulating the mitochondrial permeability transition pore (mPTP) to maintain mitochondrial homeostasis. This action alleviates structural damage to mitochondria in prefrontal neurons, providing a scientific basis for new therapeutic targets for insomnia.[4]

5. Blood-Brain Barrier and Neurotransmitter Levels: Studies investigating the combined effects of Jujuboside A and B suggest an impact on the blood-brain barrier and the levels of key neurotransmitters in the serum, such as 5-hydroxytryptamine (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).[5]

Preclinical Efficacy Data

Numerous preclinical studies, primarily in rodent models, have demonstrated the sleep-promoting effects of this compound. The following tables summarize the quantitative data from key studies.

Table 1: Effects of this compound on Sleep Parameters in Rodent Models

| Animal Model | Treatment and Dosage | Key Findings | Reference |

| Chronic sleep deprivation mouse model | This compound | Significantly shortened sleep latency and prolonged sleep duration compared to the model group. | [1] |

| Healthy KM mice | This compound (10, 20, 30 mg/kg/d) | High-dose JuA group mice could fall asleep within 1 hour from the 5th day of observation. | [5] |

| p-chlorophenylalanine-induced insomnia in C57BL/6 mice | This compound (gavage for 14 days) | Reduced anxiety levels as assessed by open field and elevated plus maze tests. | [4] |

| Caffeine-induced insomnia in mice | Jujube seed extract | Increased total sleep time. | [6] |

Table 2: Effects of this compound on Neurotransmitters and Receptors

| Animal Model/Cell Culture | Treatment and Dosage | Key Findings | Reference |

| Chronic sleep deprivation mouse model | This compound | Upregulated GABA levels while suppressing Glu levels. Increased GABA A and GABA B receptor expression. | [1] |

| Healthy KM mice | This compound + Jujuboside-B (high dose) | Affected levels of 5-HT, DA, and NE in serum. | [5] |

| Cultured rat hippocampal neurons | This compound (41 µM and 82 µM) | Significantly increased GABA(A) receptor α1 and α5 subunit mRNAs at 41 µM. | [7] |

Experimental Protocols

The investigation of this compound's effects on insomnia has employed a variety of established experimental protocols.

1. Animal Models of Insomnia:

-

Chronic Sleep Deprivation Model: A common method involves using a modified multi-platform water environment to induce sleep deprivation in mice.[1]

-

p-chlorophenylalanine (PCPA)-Induced Insomnia: PCPA is a tryptophan hydroxylase inhibitor that depletes serotonin, leading to insomnia. Mice are typically administered PCPA to induce an insomnia-like state.[4][8]

-

Caffeine-Induced Insomnia: Caffeine is administered to animals to induce a state of wakefulness and is used as a model to test the sleep-promoting effects of compounds.[6][9]

2. Behavioral Assessments:

-

Open-Field Test: This test is used to assess locomotor activity and anxiety-like behavior in rodents. A reduction in exploratory behavior can be indicative of anxiety.[1]

-

Pentobarbital-Induced Sleep Test: This is a classic method to evaluate the hypnotic effects of a substance. The test measures the latency to the onset of sleep and the duration of sleep induced by a sub-hypnotic dose of pentobarbital. A shorter sleep latency and longer sleep duration indicate a sedative effect.[1]

-

Elevated Plus Maze Test: This test is used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.[4]

3. Biochemical and Molecular Analyses:

-

ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used for the quantification of neurotransmitters such as GABA, Glu, 5-HT, DA, and NE in brain tissue or serum.[1][5]

-

Western Blot: This method is employed to determine the expression levels of specific proteins, such as GABA A, GABA B, NMDA, and AMPA receptors, in brain tissue.[1]

-

Histopathological Analysis (H&E Staining): Hematoxylin and eosin (B541160) staining is used to examine the morphology of brain tissue, such as the hippocampus, to assess for any neuronal damage or changes in cell density.[1]

-

Flow Cytometry: This technique can be used to measure neuronal apoptosis.[1]

Limitations and Future Directions

While the preclinical data for this compound are promising, several limitations need to be addressed in future research.

-

Lack of Human Clinical Trials: The majority of the current evidence is derived from animal studies. There is a notable absence of large-scale, well-designed randomized controlled trials (RCTs) in humans to confirm the efficacy and safety of this compound for insomnia.[3]

-

Bioavailability and Blood-Brain Barrier Penetration: The bioavailability of jujubosides is reported to be low, and their ability to penetrate the blood-brain barrier may be limited.[10] Further research is needed to understand the pharmacokinetics of this compound and to potentially develop strategies to enhance its delivery to the central nervous system.

-

Synergistic Effects: Some studies have investigated the combined effects of this compound and Jujuboside-B, suggesting potential synergistic interactions.[5] Future research should explore these interactions more thoroughly to determine optimal formulations.

-

Elucidation of Molecular Mechanisms: While the involvement of the GABAergic and serotonergic systems is well-supported, the precise molecular targets and downstream signaling pathways of this compound require further elucidation. The role of mitochondrial homeostasis is an exciting new avenue for investigation.[4]

Conclusion

Early-stage research on this compound provides a strong scientific rationale for its traditional use in treating insomnia. Preclinical studies have consistently demonstrated its ability to improve sleep parameters, primarily through the modulation of the GABAergic and serotonergic systems, as well as by maintaining mitochondrial homeostasis. While these findings are encouraging, the translation of this knowledge into clinical practice will require rigorous investigation through well-designed human clinical trials. Further research into its pharmacokinetics and a deeper understanding of its molecular mechanisms will be crucial for the development of this compound as a safe and effective therapeutic agent for insomnia.

References

- 1. Jujuboside A in ameliorating insomnia in mice via GABAergic modulation of the PVT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingredients-lonier.com [ingredients-lonier.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Jujuboside A improves insomnia by maintaining mitochondrial homeostasis in prefrontal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou Seed Ameliorates Insomnia in Rats by Regulating Metabolomics and Intestinal Flora Composition [frontiersin.org]

Preliminary Studies on Jujuboside A and its Potential Anxiolytic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jujuboside A, a major saponin (B1150181) extracted from the seeds of Ziziphus jujuba, has a long history of use in traditional medicine for its sedative and anxiolytic effects.[1] Recent preclinical studies have begun to elucidate the neurobiological mechanisms underlying these properties, suggesting that Jujuboside A may hold promise as a novel therapeutic agent for anxiety disorders. This technical guide provides an in-depth overview of the preliminary research on Jujuboside A, focusing on its effects on anxiety-related behaviors, the underlying signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Effects of Jujuboside A in Preclinical Models

The anxiolytic-like effects of Jujuboside A have been evaluated in various preclinical models, primarily utilizing rodents subjected to stress-induced anxiety paradigms. The following tables summarize the key quantitative findings from these studies.

| Table 1: Effects of Jujuboside A on Behavioral Models of Anxiety | |||

| Behavioral Test | Animal Model | Jujuboside A Dosage | Key Findings |

| Open Field Test (OFT) | Corticosterone-induced depressed mice | 10 and 30 mg/kg | Significantly increased total distance traveled and time spent in the central area.[2] |

| Elevated Plus Maze (EPM) | Mouse models of anxiety | 50-100 mg/kg | Showed anxiolytic effects without affecting locomotor activity.[3] |

| Chronic Unpredictable Mild Stress (CUMS) | Sprague-Dawley rats | 12.5, 25, and 50 mg/kg (orally for 4 weeks) | Significantly ameliorated depressive-like behavior and cognitive dysfunction.[2][4] |

| Table 2: Neurochemical and Molecular Effects of Jujuboside A | |||

| Target Molecule/System | Experimental System | Jujuboside A Concentration/Dosage | Observed Effect |

| GABAergic System | Rat hippocampal neurons | 41 μM (low dose) | Significant increase in GABRA1, GABRA5, and GABRB2 mRNA levels.[5] |

| 82 μM (high dose) | Increased GABRA1 and GABRA5 mRNA; decreased GABRB2 mRNA at 24h. Decreased GABRA1 and GABRB2 mRNA at 72h.[5][6] | ||

| Serotonergic System | Human neuroblastoma SH-SY5Y cells | 250 μg/mL (SZJ extract) | Upregulated mRNA levels of HTR1A, HTR2A, and HTR2B.[5][7] |

| Inhibited overexpressed mRNA of HTR1A and HTR2A in H2O2-treated cells.[5][7] | |||

| Glutamatergic System | Rat hippocampus | 0.1 g/L | Significantly blocked penicillin-induced glutamate (B1630785) release.[8][9][10] |

| Cultured hippocampal neurons | 0.05-0.10 g/L | Significantly inhibited glutamate-induced intracellular Ca2+ increase.[10] | |

| Shh Signaling Pathway | CUMS rats (ventral dentate gyrus) | 50 mg/kg | Markedly upregulated the expression of Shh, Gli1, and Gli2.[2][11] |

| Monoamine Neurotransmitters | CUMS rats (serum and hippocampal tissue) | 12.5, 25, and 50 mg/kg | Increased levels of monoamine neurotransmitters.[2][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of Jujuboside A.

Animal Models

Chronic Unpredictable Mild Stress (CUMS) Protocol in Rats:

The CUMS model is widely used to induce a state of chronic stress in rodents, leading to behavioral and physiological changes that mimic symptoms of depression and anxiety in humans.[1][4][5][12][13]

-

Animals: Male Sprague-Dawley rats (8 weeks old, 200 ± 20 g) are typically used.[1]

-

Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 15% humidity) with a 12h/12h light/dark cycle and access to food and water ad libitum, except during specific stressor applications.[1]

-

Acclimatization: A 1-week acclimatization period is crucial before the start of the experiment.[1]

-

Stress Protocol: For a duration of 21 to 28 days, rats are subjected to a series of mild, unpredictable stressors, with one or two stressors applied daily.[2][5] The same stressor is not repeated on consecutive days to prevent habituation.[5]

-

Jujuboside A Administration: Jujuboside A (12.5, 25, or 50 mg/kg) is administered orally once daily for the duration of the CUMS protocol (e.g., 4 weeks).[2]

Behavioral Assays

Elevated Plus Maze (EPM) Test:

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9][14][15][16][17] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[14][15][16]

-

Apparatus: A plus-shaped maze elevated above the ground (typically 50 cm) with two open arms and two enclosed arms.[9][16] The open arms have a small ledge to prevent falls.[9]

-

Procedure:

-

Habituate the animal to the testing room for at least 45-60 minutes before the test.[14][15]

-

Place the mouse or rat in the center of the maze, facing one of the open arms.[9]

-

Allow the animal to freely explore the maze for a 5-minute period.[9]

-

Record the animal's movement using an overhead camera and tracking software.[14][15]

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Open Field Test (OFT):

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[18][19][20][21] Animals with higher levels of anxiety tend to spend more time in the periphery of the open field (thigmotaxis).

-

Apparatus: A square arena (e.g., 42 x 42 x 42 cm) with the floor divided into a central zone and a peripheral zone.[18]

-

Procedure:

-

Place the animal in the center of the open field.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the animal's activity using a video tracking system.

-

-

Parameters Measured:

-

Total distance traveled.

-

Time spent in the central zone.

-

Number of entries into the central zone.

-

An increase in the time spent in the central zone is interpreted as an anxiolytic-like effect.[22]

-

Molecular Biology Techniques

Western Blotting for GABRA1 and HTR1A in Hippocampus:

Western blotting is used to detect and quantify the expression levels of specific proteins in a tissue sample.

-

Protein Extraction:

-

Dissect the hippocampus from the brain of the experimental animal on ice.

-

Homogenize the tissue in a lysis buffer (e.g., Tris-NaCl buffer with protease and phosphatase inhibitors).[23]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.[23]

-

Determine the protein concentration using a BCA assay.[23]

-

-

SDS-PAGE and Transfer:

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[23][24]

-

Incubate the membrane with primary antibodies specific for GABRA1 or HTR1A overnight at 4°C.[23]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

-

Quantify the band intensity and normalize to a loading control protein (e.g., β-actin).[24][26]

-

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for GABRA1 and HTR1A mRNA:

RT-qPCR is a sensitive technique used to measure the abundance of specific mRNA transcripts.[27][28]

-

RNA Isolation:

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[27]

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing the cDNA template, gene-specific primers for GABRA1 or HTR1A, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.[27][29]

-

Perform the qPCR reaction in a real-time PCR thermal cycler. The reaction involves cycles of denaturation, annealing, and extension, with fluorescence measured at each cycle.[27][29]

-

-

Data Analysis:

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anxiolytic effects of Jujuboside A and a typical experimental workflow for its preclinical evaluation.

Signaling Pathways

References

- 1. Chronic Unpredictable Mild Stress in Rats based on the Mongolian medicine [jove.com]

- 2. Jujuboside A Regulates Calcium Homeostasis and Structural Plasticity to Alleviate Depression-Like Behavior via Shh Signaling in Immature Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of jujuboside A on EEG and hippocampal glutamate in hyperactive rat. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method [frontiersin.org]

- 8. Inhibitory effect of jujuboside A on glutamate-mediated excitatory signal pathway in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Jujuboside A Regulates Calcium Homeostasis and Structural Plasticity to Alleviate Depression-Like Behavior via Shh Signaling in Immature Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic Unpredictable Mild Stress: Significance and symbolism [wisdomlib.org]

- 14. Elevated plus maze protocol [protocols.io]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish [frontiersin.org]

- 20. The Open Field Test [ouci.dntb.gov.ua]

- 21. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 24. GABAA Receptor Regulation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 28. gene-quantification.de [gene-quantification.de]

- 29. pure.mpg.de [pure.mpg.de]

- 30. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Biological Activities of Jujuboside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jujuboside A, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Ziziphus jujuba var. spinosa, has garnered significant attention within the scientific community for its diverse pharmacological properties. Traditionally used in Chinese medicine for its sedative and anxiolytic effects, recent research has further elucidated its neuroprotective, anti-inflammatory, and antioxidant activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological functions of Jujuboside A, with a focus on its underlying molecular mechanisms. Detailed experimental protocols for its extraction, purification, and biological evaluation are presented, alongside a visual representation of its modulation of the PI3K/Akt/mTOR signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics derived from natural products.

Chemical Structure and Physicochemical Properties

Jujuboside A is a complex glycoside with a dammarane-type triterpenoid aglycone. Its intricate structure is characterized by a tetracyclic core and a sugar moiety composed of multiple monosaccharide units.

Table 1: Chemical Identification of Jujuboside A

| Identifier | Value |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol[1][2] |

| Molecular Formula | C₅₈H₉₄O₂₆[1][3][4][5][6] |

| Molecular Weight | 1207.35 g/mol [3][4][5][6][7] |

| CAS Number | 55466-04-1[3][6] |

| Appearance | White to off-white solid/powder[3][8][9] |

Table 2: Physicochemical Properties of Jujuboside A

| Property | Value |

| Melting Point | 222-225 °C[7][8] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), Water (up to 50 mg/mL, requires sonication), and Ethanol (B145695) (up to 100 mg/mL).[3][4][8][10] |

| Stability | Stable for up to 3 years as a powder at -20°C. In solvent, stable for up to 1 year at -80°C.[4][10] |

| Purity (typical) | ≥97% (HPLC)[6] |

Biological and Pharmacological Properties

Jujuboside A exhibits a wide spectrum of biological activities, making it a compound of significant interest for therapeutic development.

-

Sedative and Anxiolytic Effects: One of the most well-documented properties of Jujuboside A is its effect on the central nervous system. It has been shown to have sedative and hypnotic effects, likely mediated through its interaction with the GABAergic system.[9] Studies suggest that Jujuboside A can modulate the expression of GABA receptor subunits.[3]

-

Neuroprotective Effects: Jujuboside A has demonstrated neuroprotective properties in various experimental models. It has been shown to ameliorate behavioral disorders in dementia models, potentially through its anti-oxidative and anti-inflammatory actions.[11]

-

Anti-inflammatory and Antioxidant Activities: Jujuboside A possesses potent anti-inflammatory and antioxidant properties.[10] It can reduce the production of pro-inflammatory mediators and scavenge free radicals, thereby protecting cells from oxidative damage.

-

Cardioprotective Effects: Research indicates that Jujuboside A may have a protective effect on cardiomyocytes. It has been shown to protect H9C2 cells from injury by activating the PI3K/Akt/mTOR signaling pathway.[11]

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

Jujuboside A has been shown to exert some of its biological effects through the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Jujuboside A.

Extraction and Purification of Jujuboside A

A common method for the extraction of Jujuboside A from the seeds of Ziziphus jujuba involves solvent extraction followed by chromatographic purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. benchchem.com [benchchem.com]

- 4. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. Jujuboside A in ameliorating insomnia in mice via GABAergic modulation of the PVT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In vivo and in vitro effects of Jujuboside-A on hippocampal neurons

An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Jujuboside-A on Hippocampal Neurons

Introduction

This compound (JuA) is a triterpenoid (B12794562) saponin (B1150181) and a primary bioactive component isolated from the seeds of Ziziphus jujuba Mill var. spinosa[1][2]. Traditionally used in Chinese medicine for its sedative and hypnotic properties to treat insomnia and anxiety, recent scientific investigation has unveiled its significant neuroprotective and neuromodulatory effects, particularly within the hippocampus[3][4][5]. This brain region is critical for learning, memory, and emotional regulation, and its dysfunction is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and depression[1][6][7].

This technical guide provides a comprehensive overview of the current understanding of JuA's effects on hippocampal neurons, drawing from both in vivo and in vitro studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The guide details the molecular mechanisms, summarizes quantitative findings, and outlines the experimental protocols used to elucidate JuA's actions.

In Vivo Effects of this compound on Hippocampal Neurons

In vivo studies have demonstrated JuA's capacity to modulate neuronal excitability, protect against neurotoxicity, and improve cognitive functions in various animal models.

Neuroprotective and Anti-inflammatory Effects: this compound exhibits potent neuroprotective properties in models of brain injury and disease. In rats subjected to transient global ischemia/reperfusion, JuA administration significantly reduced the number of apoptotic and necrotic cells in the CA1 region of the hippocampus[8]. This protective effect is associated with an increased expression of neuroprotective genes like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[9]. Furthermore, in mouse models of Alzheimer's disease induced by amyloid-beta (Aβ) peptides, intracerebroventricular (ICV) injection of JuA mitigated learning and memory impairments, reduced Aβ levels in the hippocampus, and improved histopathological damage[7]. JuA also demonstrates anti-inflammatory and antioxidant effects by decreasing malondialdehyde (MDA) levels and inhibiting acetylcholinesterase (AChE) and nitric oxide (NO) activities in the hippocampus and cerebral cortex[7].

Modulation of Neuronal Excitability and Synaptic Transmission: Electrophysiological studies in anesthetized rats have shown that ICV administration of JuA significantly decreases the slope of the excitatory postsynaptic potential (EPSP) and the amplitude of the population spike (PS) in dentate gyrus granule cells[10][11][12]. This indicates an overall inhibitory effect on hippocampal neuronal excitability. In models of hyperactivity induced by penicillin, JuA effectively reduces the elevated hippocampal glutamate (B1630785) (Glu) concentration, a key excitatory neurotransmitter[3][5].

Amelioration of Behavioral and Cognitive Deficits: JuA has shown promise in alleviating symptoms of depression and cognitive dysfunction. In rats subjected to chronic unpredictable mild stress (CUMS), oral administration of JuA ameliorated depressive-like behaviors and cognitive impairments[1][13]. These effects were linked to the modulation of calcium homeostasis and synaptic structural plasticity in immature hippocampal neurons[1][13][14]. In a mouse model for Alzheimer's, JuA prevented sleep loss-induced spatial memory impairments by suppressing enhanced neuronal excitability[6].

In Vitro Effects of this compound on Hippocampal Neurons

In vitro studies using hippocampal slices and cultured neurons have provided deeper insights into the cellular and molecular mechanisms underlying JuA's effects.

Inhibition of Excitatory Signaling: Consistent with in vivo findings, JuA demonstrates inhibitory effects on hippocampal neurons in slice preparations. When applied to hippocampal slices, JuA significantly decreases the EPSP and PS in CA1 pyramidal cells, mirroring its effects in the dentate gyrus[10][12]. In cultured hippocampal neurons, JuA significantly inhibits the increase in intracellular calcium concentration ([Ca2+]i) induced by glutamate, suggesting a mechanism involving the blockade of the glutamate-mediated excitatory signal pathway[3][4]. This effect may be related to its anti-calmodulin (CaM) action[3].